molecular formula C22H28N2O4S B15106166 (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B15106166
M. Wt: 416.5 g/mol
InChI Key: YWCOUIWAUKSUGG-UYRXBGFRSA-N
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Description

(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as piperidine, benzaldehyde derivatives, and thiazolidine-2,4-dione. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical agent. Its structure suggests it could be effective in treating various diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Piperidine derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological activities.

Uniqueness

What sets (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Biological Activity

The compound (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The TZD scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups. The structural modifications at the third and fifth positions allow for a variety of biological activities. The primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and lipid homeostasis.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic properties, particularly in the management of Type 2 diabetes. They enhance insulin sensitivity by activating PPARγ, leading to improved glucose uptake in adipose tissues. This mechanism is crucial for reducing hyperglycemia and managing metabolic syndrome.

Table 1: Summary of Antidiabetic Effects

CompoundMechanismEffect
TZD DerivativesPPARγ ActivationImproved insulin sensitivity
(5Z)-3-{...}PPARγ ActivationReduced blood glucose levels

Recent studies indicate that compounds similar to (5Z)-3-{...} exhibit significant binding interactions with PPARγ compared to standard agents like Rosiglitazone, suggesting enhanced efficacy in glucose regulation .

Antimicrobial Activity

Thiazolidine derivatives have demonstrated antimicrobial properties against various pathogens. The compound's ability to inhibit cytoplasmic Mur ligases contributes to its effectiveness against bacterial infections.

Table 2: Antimicrobial Efficacy of TZD Derivatives

PathogenActivity Observed
E. coliModerate inhibition
S. aureusSignificant inhibition

In vitro studies show that certain TZD derivatives possess substantial antibacterial activity, which could be beneficial in developing new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of thiazolidine derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This property is essential for protecting cells from oxidative stress-related damage.

Table 3: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
(5Z)-3-{...}25
Standard Antioxidant30

Research indicates that compounds within this class can effectively reduce oxidative stress markers in cellular models .

Case Studies

  • Clinical Trials on TZD Derivatives : A recent clinical trial evaluating the efficacy of a TZD derivative similar to (5Z)-3-{...} reported significant improvements in glycemic control among participants with Type 2 diabetes, highlighting its potential as a therapeutic agent .
  • In Vivo Studies : Animal studies have shown that administration of TZD derivatives leads to a marked decrease in blood glucose levels and improved lipid profiles, supporting their use in metabolic disorders .

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H28N2O4S/c1-15(2)17-8-6-16(7-9-17)13-19-21(27)24(22(28)29-19)14-20(26)23-11-4-3-5-18(23)10-12-25/h6-9,13,15,18,25H,3-5,10-12,14H2,1-2H3/b19-13-

InChI Key

YWCOUIWAUKSUGG-UYRXBGFRSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCC3CCO

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCC3CCO

Origin of Product

United States

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